Cas no 1781754-31-1 (4-(2-amino-4-hydroxybutyl)benzene-1,2-diol)

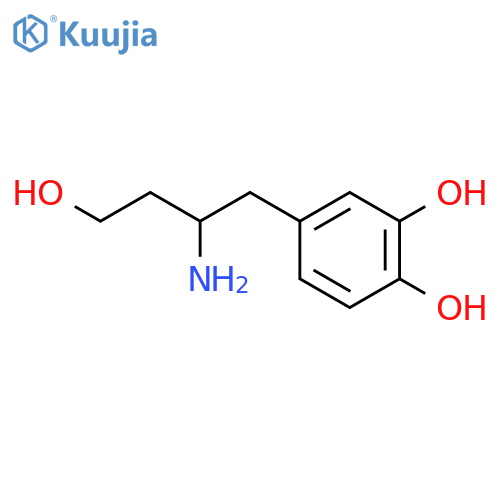

1781754-31-1 structure

商品名:4-(2-amino-4-hydroxybutyl)benzene-1,2-diol

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol

- EN300-1628697

- 1781754-31-1

-

- インチ: 1S/C10H15NO3/c11-8(3-4-12)5-7-1-2-9(13)10(14)6-7/h1-2,6,8,12-14H,3-5,11H2

- InChIKey: PJTMSMUSEGRVOQ-UHFFFAOYSA-N

- ほほえんだ: OCCC(CC1C=CC(=C(C=1)O)O)N

計算された属性

- せいみつぶんしりょう: 197.10519334g/mol

- どういたいしつりょう: 197.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 86.7Ų

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1628697-10.0g |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 10g |

$4176.0 | 2023-05-27 | ||

| Enamine | EN300-1628697-10000mg |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 10000mg |

$4176.0 | 2023-09-22 | ||

| Enamine | EN300-1628697-2500mg |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 2500mg |

$1903.0 | 2023-09-22 | ||

| Enamine | EN300-1628697-0.5g |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 0.5g |

$933.0 | 2023-05-27 | ||

| Enamine | EN300-1628697-5.0g |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 5g |

$2816.0 | 2023-05-27 | ||

| Enamine | EN300-1628697-0.25g |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 0.25g |

$893.0 | 2023-05-27 | ||

| Enamine | EN300-1628697-0.05g |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 0.05g |

$816.0 | 2023-05-27 | ||

| Enamine | EN300-1628697-2.5g |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 2.5g |

$1903.0 | 2023-05-27 | ||

| Enamine | EN300-1628697-0.1g |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 0.1g |

$855.0 | 2023-05-27 | ||

| Enamine | EN300-1628697-1.0g |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |

1781754-31-1 | 1g |

$971.0 | 2023-05-27 |

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1781754-31-1 (4-(2-amino-4-hydroxybutyl)benzene-1,2-diol) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量